molecular formula C11H7N3O B11900325 10H-Pyridazino[6,1-b]quinazolin-10-one

10H-Pyridazino[6,1-b]quinazolin-10-one

Cat. No.: B11900325
M. Wt: 197.19 g/mol
InChI Key: NCKXIXSMBYEERZ-UHFFFAOYSA-N
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Description

10H-Pyridazino[6,1-b]quinazolin-10-one is a sophisticated nitrogen-containing heterocyclic compound that presents significant opportunities for research in medicinal chemistry and drug discovery. This compound is part of the quinazolinone chemical class, a scaffold recognized in scientific literature as a privileged structure in the development of novel bioactive molecules . Quinazolinone derivatives are frequently investigated for a diverse range of biological activities, which may include anticancer, anti-inflammatory, antiviral, and antimicrobial properties, making them a versatile template for lead compound optimization . Researchers can utilize this specific pyridazinoquinazolinone core in the design and synthesis of new molecules for biological screening programs. Its structural features are conducive to exploring structure-activity relationships (SAR) and for targeting various enzymes and receptors. The compound is supplied as "For Research Use Only" (RUO). RUO products are intended solely for research purposes in a controlled laboratory setting and are not to be used for diagnostic, therapeutic, or any other human use procedures . It is the responsibility of the purchasing organization to ensure that this product is used in accordance with all applicable regulations and solely for its intended research purpose.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

pyridazino[6,1-b]quinazolin-10-one

InChI

InChI=1S/C11H7N3O/c15-11-8-4-1-2-5-9(8)13-10-6-3-7-12-14(10)11/h1-7H

InChI Key

NCKXIXSMBYEERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC=N3

Origin of Product

United States

Synthesis Methodologies of 10h Pyridazino 6,1 B Quinazolin 10 One and Its Derivatives

Conventional Synthetic Pathways

Conventional synthesis relies on well-established organic reactions, often involving multiple steps to assemble the complex fused-ring system.

Multi-step Reaction Sequences for Core Structure Formation

The formation of the pyridazino[6,1-b]quinazoline core often involves sequential reactions that build the rings step-by-step. A notable strategy is the use of tandem reactions, which construct multiple new rings in a single pot, enhancing efficiency. For instance, a facile method for synthesizing tetracyclic pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one derivatives involves a tandem reaction of 2-aminobenzohydrazide with 1,7-dichloroheptan-4-one, catalyzed by iodine. researchgate.net This process demonstrates the ability to form three new rings and a chiral center in one procedure. researchgate.net

Another multi-step approach begins with more basic pyridazine (B1198779) structures. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be prepared and subsequently treated with various reagents to build more complex fused systems. nih.gov These sequential modifications are fundamental to creating a diverse library of derivatives based on the core structure.

Condensation Reactions with Anthranilic Acid

Anthranilic acid and its derivatives are crucial building blocks for the quinazolinone portion of the target molecule. The condensation of anthranilic acids with pyridazine derivatives is a direct method for forming the pyrido[2,1-b]quinazolone skeleton. rsc.org An unprecedented approach involves a carbodiimide-mediated condensation between pyridines and anthranilic acids, which proceeds via pyridine (B92270) dearomatization at room temperature. rsc.org

The reaction of anthranilic acid with lactim ethers is another, albeit less common, method for synthesizing the quinazoline (B50416) scaffold. frontiersin.org Additionally, derivatives of anthranilic acid, such as 2-aminobenzohydrazide, can be reacted with other precursors to form the fused ring system. researchgate.net In some cases, depending on the reaction conditions, the condensation of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides can yield derivatives of 1-phenylpyridazino[3,2-b]quinazoline-2,10-dione. researchgate.net

Utilization of Chloropyridazine Derivatives as Key Intermediates

Chloropyridazine derivatives serve as highly reactive and versatile intermediates in the synthesis of fused pyridazine heterocycles. The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. For example, 3,6-dichloropyridazine (B152260) can be reacted with hydrazine (B178648) to produce 1-(6-chloropyridazin-3-yl)hydrazine, a key precursor for further elaboration. iau.ir

In a typical sequence, a pyridazin-3(2H)-one can be treated with phosphorus oxychloride to yield the corresponding 3-chloropyridazine (B74176) derivative. nih.gov This chloro-substituted intermediate can then be reacted with a nucleophile, such as hydrazine hydrate (B1144303), to introduce new functional groups that are essential for subsequent cyclization steps to form fused triazine rings. nih.gov This reactivity makes chloropyridazines vital starting points for building complex heterocyclic systems like pyridazinoquinazolines.

Employing Pyridazine Thione Derivatives in Synthetic Routes

Pyridazine thione derivatives, which can be prepared by treating pyridazinone precursors with reagents like phosphorus pentasulphide, offer an alternative synthetic route. nih.gov The thione group can participate in various reactions to build fused rings. For instance, a pyridazinethione derivative can undergo a one-pot reaction with chloroacetic acid and other reagents to form a 5H-pyridazino[3,4-b] nih.govnih.govthiazin-6(7H)-one. nih.gov Although this specific product is not the target compound, the strategy demonstrates the utility of the thione group in cyclization reactions to create fused heterocyclic systems. These intermediates are valuable for accessing a range of sulfur-containing analogues and other complex structures. nih.gov

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for complex molecules is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of quinazolinone synthesis, several green strategies have been reported.

One key approach is the use of environmentally benign solvents like water or recyclable bio-sourced solvents such as pinane. nih.govrsc.org An iron-catalyzed cyclization for quinazolinone synthesis has been successfully performed in water under microwave irradiation, representing a significant green advancement. rsc.org One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is another core principle of green chemistry that improves efficiency and reduces waste. rsc.org The tandem reaction to form the pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one is an example of such a process. researchgate.net Furthermore, the use of microwave assistance aligns with green chemistry by drastically reducing reaction times and energy input compared to conventional heating methods. nih.gov

Grinding Techniques in Pyridazinone Synthesis

Grinding techniques, a cornerstone of green chemistry, offer an eco-friendly and efficient methodology for organic synthesis. nih.govnih.gov This solvent-free approach involves the mechanical grinding of solid reactants, often with a catalytic amount of an acid or base, to initiate and drive the reaction to completion. nih.gov The advantages of this method include mild reaction conditions, high efficiency and selectivity, ease of product separation and purification, and a significant reduction in the generation of hazardous waste. nih.gov

In the context of pyridazinone synthesis, grinding can be employed for cyclo-condensation reactions. For instance, the reaction of an acid hydrazide with active methylene (B1212753) compounds can be effectively carried out under grinding conditions to produce pyrazole (B372694) derivatives, which are structurally related to the pyridazinone core. nih.gov This technique has been successfully used to synthesize a variety of heterocyclic compounds, demonstrating its broad applicability. nih.govnih.gov The reactions are often performed by grinding the reactants for several minutes, and the absence of a solvent makes this method particularly effective for certain reactions. nih.gov

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, represent a highly efficient synthetic strategy. These methods are prized for their ability to reduce reaction time, minimize waste, and simplify purification processes. rsc.orgjsynthchem.com The synthesis of quinazoline and pyridazinone derivatives has greatly benefited from the development of one-pot procedures.

A common approach for synthesizing the pyridazine ring involves the reaction of a 1,4-ketoester or ketoacid with hydrazine. sphinxsai.com A one-pot, three-component reaction has been developed for the regioselective synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones. This reaction utilizes alkyl 2-cyanoacetates, arylglyoxals, and hydrazine hydrate in water at room temperature, offering an environmentally friendly and efficient route to these compounds. researchgate.net Similarly, various one-pot methodologies have been established for quinazoline derivatives, a key component of the target scaffold. These include copper-mediated synthesis from 2-halobenzonitriles, isatins, and amines, as well as metal-free approaches. rsc.orgnih.gov For instance, a facile one-pot condensation reaction for quinazolinone derivatives has been developed that proceeds via in situ amine generation. rsc.org

Synthesis of Substituted 10H-Pyridazino[6,1-b]quinazolin-10-one Derivatives

The functionalization of the this compound skeleton with various substituents is crucial for modulating its chemical and biological properties. Synthetic strategies have been developed to introduce aryl, halogen, indole (B1671886), and morpholine (B109124) moieties onto the core structure.

Aryl-Substituted Analogues

The introduction of aryl groups can be achieved through several synthetic routes. One method involves the reaction of 2-chloromethyl-3-ethoxycarbonyl-4-phenylquinoline with phenylhydrazine, which can lead to the formation of diphenyl-substituted pyridazino[4,5-b]quinolin-one derivatives. researchgate.net Another powerful technique is the Rh(III)-catalyzed C-H annulation of 2-arylquinazolin-4(3H)-ones with sulfoxonium ylides to construct C6-substituted isoquinolino[1,2-b]quinazolinones. nsf.gov

A regioselective one-pot, three-component reaction provides an efficient pathway to 6-aryl-4-cyano-3(2H)-pyridazinones by reacting alkyl 2-cyanoacetates with arylglyoxals and hydrazine hydrate. researchgate.net This highlights the versatility of multicomponent reactions in generating diverse aryl-substituted pyridazinones.

Halogenated Derivatives

Halogenated derivatives of pyridazino[6,1-b]quinazolin-10-one are valuable intermediates for further functionalization and as target compounds themselves. A common strategy involves the use of halogenated starting materials. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared and subsequently reacted with reagents like phosphorus oxychloride to introduce chlorine atoms. researchgate.net

The synthesis of 2,10-diphenyl-2H-pyridazino[4,5-b]quinolin-1-one derivatives has been accomplished through the reaction of 2-chloromethyl-3-ethoxycarbonyl-4-phenylquinoline with phenylhydrazine. researchgate.net This reaction demonstrates the incorporation of a phenyl group at position 10, which can be substituted with halogens.

Indole-Containing Derivatives

The fusion of an indole moiety to the pyridazino[6,1-b]quinazoline framework has led to the development of novel polycyclic heterocycles. mdpi.com One approach involves the oxidative cyclization of a corresponding intermediate mono and bis-2-(o-arylidineaminophenyl)indole, obtained from an indole precursor via Fischer indole cyclization, to yield indolo[1,2-c]quinazolines. nih.gov

Furthermore, tetrahydro-1H-pyridazino[3,4-b]indole derivatives serve as versatile starting materials for constructing fused indole-pyridazine compounds. mdpi.com These reactions can proceed through selective oxidation of the indoline (B122111) nucleus, hydrolysis, and subsequent decarboxylation and aromatization. mdpi.com The synthesis of pyrazino[1,2-a]indole (B3349936) and pyrazino[1,2-a]indol-1-one derivatives, which share structural similarities, has also been extensively studied, providing insights into the construction of such fused systems. nih.gov

Morpholine-Containing Derivatives

The incorporation of a morpholine ring into quinazoline-based structures is a common strategy in medicinal chemistry. Typically, this is achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The synthesis often begins with the formation of a quinazolinone, which is then chlorinated using a reagent like thionyl chloride to produce a reactive chloroquinazoline intermediate. nih.gov This intermediate subsequently reacts with morpholine to yield the desired morpholine-substituted quinazoline derivative. nih.gov The successful incorporation of the morpholine ring can be confirmed by the appearance of characteristic signals for the –NCH2 and –OCH2 protons in NMR spectroscopy. nih.gov While direct synthesis on the this compound is less documented, this methodology on the related quinazoline core is well-established.

Alkoxy and Alkyl Substituted Derivatives

Detailed research findings and established synthesis methodologies for alkoxy and alkyl substituted derivatives of this compound are not extensively available in the surveyed scientific literature. While the parent compound, this compound, is a known chemical entity, specific procedures for the direct synthesis of its alkoxy and alkyl-substituted analogues remain elusive in the public domain.

General synthetic strategies for related but distinct heterocyclic systems, such as quinazolin-4(3H)-ones and benzimidazoquinazolinones, are well-documented. nih.govnih.gov These methods often involve the condensation of substituted anthranilic acids or their derivatives with various cyclizing agents. For instance, the synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved from 2-aminobenzamides, and N-alkyl substituted benzimidazoquinazolinones have been prepared via the reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one with aliphatic bromides. nih.gov

However, the application of these methods to produce the specific this compound core with additional alkyl or alkoxy substituents has not been specifically described in the available research. The synthesis of this particular tricyclic system presents unique regiochemical challenges that are not addressed by the general methodologies for simpler quinazolinone derivatives.

Further research is required to develop and document specific synthetic pathways leading to alkoxy and alkyl substituted derivatives of this compound. Without published research data, a detailed discussion of synthesis methodologies and corresponding data tables for these specific derivatives cannot be provided at this time.

Structural Elucidation and Theoretical Investigations of 10h Pyridazino 6,1 B Quinazolin 10 One

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide the fundamental framework for deducing the molecular structure of 10H-Pyridazino[6,1-b]quinazolin-10-one by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) group of the quinazolinone ring. Additionally, the spectrum would show multiple bands in the fingerprint region associated with the aromatic C=C and C=N bonds of the fused heterocyclic system.

While the specific spectrum for the parent compound is not widely published, data from closely related quinazolinone-containing structures provide insight into the expected peak locations. For instance, in related dione (B5365651) structures, C=O stretching vibrations are observed around 1640 cm⁻¹, and aromatic C=C stretches appear in the 1602-1585 cm⁻¹ region. mdpi.com Other studies on quinazolinones report the amide carbonyl peak in the 1696-1678 cm⁻¹ range. nih.gov

Table 1: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100–3000Medium-Weak
Amide C=O Stretch1680–1640Strong
Aromatic C=C and C=N Stretches1610–1450Medium-Strong

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is predicted to show signals for seven distinct aromatic protons. The protons on the quinazoline (B50416) and pyridazine (B1198779) rings would appear as multiplets in the downfield region (typically δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrogen atoms and carbonyl group. The specific chemical shifts and coupling constants (J-values) would allow for the precise assignment of each proton in the structure. For comparison, in the related 11H-Pyrido[2,1-b]quinazolin-11-one system, aromatic protons are observed in the range of δ 6.85–8.89 ppm. amazonaws.com

¹³C NMR: The carbon-13 NMR spectrum is expected to display 11 distinct signals corresponding to the 11 carbon atoms in the asymmetric structure. The carbonyl carbon (C-10) would be the most downfield signal, typically appearing in the δ 158–165 ppm range. mdpi.comualberta.ca The remaining ten aromatic carbons would resonate between δ 115 and 150 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic environment created by the nitrogen atoms.

Table 2: Predicted NMR Data for this compound

NucleusNumber of SignalsPredicted Chemical Shift Range (ppm)Notes
¹H7δ 7.0–9.0Signals would appear as complex multiplets (doublets, triplets, etc.).
¹³C11δ 115–150 (Aromatic C)The C-10 carbonyl carbon would be significantly downfield.
δ 158–165 (C=O)

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound, with a molecular formula of C₁₁H₇N₃O, the calculated exact mass is approximately 209.059 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the elemental composition. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, which serves as a primary confirmation of the compound's identity. Fragmentation patterns observed in the spectrum would provide further structural evidence by showing the loss of characteristic neutral fragments like CO and N₂.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to produce distinct absorption bands in the UV-Vis region. These absorptions are typically due to π→π* and n→π* transitions. Similar heterocyclic aromatic systems exhibit strong absorption bands in the 250-400 nm range. mdpi.com The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the specific electronic structure of the chromophore. researchgate.net

Advanced Structural Analysis

While spectroscopic methods provide a robust picture of the molecular connectivity, advanced techniques like X-ray diffraction offer definitive proof of the three-dimensional structure.

For example, the X-ray structure analysis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione, a related pentacyclic dione, has been reported. mdpi.com Such analyses confirm the planarity of the fused ring systems and provide precise measurements of the molecular geometry. These studies are crucial for validating the structures proposed by spectroscopic and theoretical methods.

Table 3: Crystallographic Data for a Related Dione Compound (Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione) mdpi.com

ParameterValue
Chemical FormulaC₁₈H₁₀N₄O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, offering insights that complement experimental data. For a molecule like This compound , such studies would be invaluable in predicting its three-dimensional shape, stability, and reactivity. However, specific research applying these methods to the parent compound is currently absent from the scientific record.

Quantum Chemical Calculations (Hartree-Fock, Density Functional Theory) for Geometry Optimization

Quantum chemical calculations, such as the Hartree-Fock (HF) and Density Functional Theory (DFT) methods, are standard approaches for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

For This compound , such calculations would clarify the planarity of its fused ring system and the precise orientation of the carbonyl group. This information is fundamental to understanding its chemical behavior. Unfortunately, no specific studies reporting the results of HF or DFT geometry optimizations for this compound have been published.

To illustrate the type of data that such a study would provide, a hypothetical table of optimized geometric parameters is presented below. It is important to emphasize that this table is for illustrative purposes only and does not represent actual calculated data for This compound .

Hypothetical Optimized Geometry Data for this compound

ParameterHartree-Fock (HF)Density Functional Theory (DFT)
Bond Lengths (Å)
N1-N2Data not availableData not available
C3-C4Data not availableData not available
C=OData not availableData not available
Bond Angles (°) **
N1-N2-C3Data not availableData not available
C4-C4a-N5Data not availableData not available
Dihedral Angles (°) **
C4-C4a-N5-C6Data not availableData not available

Reactivity and Chemical Transformations of 10h Pyridazino 6,1 B Quinazolin 10 One

Reactions Involving Core Scaffolding

The core structure of pyridazino[6,1-b]quinazolin-10-one, a fusion of pyridazine (B1198779) and quinazolinone rings, presents multiple sites for chemical modification. Research has shown that the quinazoline (B50416) moiety, in particular, can undergo various transformations. While specific studies on the direct modification of the parent 10H-pyridazino[6,1-b]quinazolin-10-one are not extensively detailed in the provided context, the reactivity of the broader quinazoline family offers insights. For instance, transition-metal-free oxidative cyclization methods have been successfully applied to N-pyridylindoles to yield fused quinazolinones, indicating the core's susceptibility to cyclization reactions under oxidative conditions. nih.gov Such reactions often proceed through the formation of key intermediates which then undergo C-C bond cleavage and subsequent nucleophilic attack to form the fused system. nih.gov

Derivatives such as 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acids have been synthesized, demonstrating that functional groups can be introduced onto the core scaffold, providing handles for further chemical transformations.

Ring-Opening Reactions of this compound Derivatives

Information specifically detailing the ring-opening reactions of this compound derivatives is limited in the provided search results. However, the chemistry of related heterocyclic systems suggests that under certain conditions, such as with strong nucleophiles or under hydrolytic conditions, the lactam or other bonds within the heterocyclic framework could be susceptible to cleavage. For instance, the reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides can lead to different products, including ring-opened intermediates, depending on the reaction conditions. researchgate.net

Subsequent Cyclization Reactions to Form Fused Systems

A significant area of research has been the use of pyridazino[6,1-b]quinazolin-10-one derivatives in the construction of more complex, fused polycyclic systems. A notable example is the iodine-catalyzed tandem reaction of 2-aminobenzohydrazide and 1,7-dichloroheptan-4-one. researchgate.net This one-pot procedure leads to the formation of fused tetracyclic pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one derivatives, constructing three new rings and a chiral quaternary carbon center. researchgate.net

The reaction is proposed to proceed through key intermediates, namely pyrrolo[1,2-a]quinazolin-5(1H)-ones, which can be selectively obtained by controlling the amount of base used in the reaction. researchgate.net This highlights the ability of the quinazoline framework to act as a scaffold for subsequent annulation reactions.

Table 1: Tandem Reaction to Synthesize Fused Pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one Derivatives researchgate.net

ReactantsCatalyst/ReagentsProductKey Features
2-Aminobenzohydrazide, 1,7-dichloroheptan-4-oneI₂, NaHCO₃Fused tetracyclic pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-oneOne-pot synthesis, formation of three new rings, creation of a chiral center

Similarly, oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which are structurally related to the quinazolinone core of the title compound, can be initiated by reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to yield pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. beilstein-journals.org This demonstrates a regioselective 5-exo-trig cyclization process. beilstein-journals.org

Alkylation Studies (N- and O-Alkylation) of Related Derivatives

Alkylation represents a fundamental transformation for modifying the properties of heterocyclic compounds. While specific N- and O-alkylation studies on this compound are not explicitly detailed, the reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides can yield 2-R-3-anilinoquinazolin-4(3H)-ones, which are N-substituted quinazolinone derivatives. researchgate.net This suggests that the nitrogen atoms within the quinazolinone system are available for substitution reactions. The general chemistry of quinazolinones indicates that alkylation can occur at different nitrogen positions, and in some cases at the exocyclic oxygen, leading to a variety of derivatives with potentially different biological activities.

Structure Activity Relationship Sar Studies for 10h Pyridazino 6,1 B Quinazolin 10 One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 10H-Pyridazino[6,1-b]quinazolin-10-one derivatives is significantly influenced by the type and placement of substituents on the quinazoline (B50416) and pyridazinone rings.

For instance, in the context of antiallergy activity, a series of substituted 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acids were synthesized and evaluated. nih.gov Within this series, the 8-chloro substituted and the unsubstituted analogues demonstrated higher potency than the reference drugs, cromolyn (B99618) sodium and doxantrazole (B1210725), in intravenous rat passive cutaneous anaphylaxis (PCA) tests. nih.gov This highlights the importance of substitution at the C-8 position of the quinazoline ring.

In the pursuit of anticancer agents, particularly VEGFR-2 inhibitors, the substitution pattern has been a key focus. nih.govnih.gov Studies on pyridazino[3,4,5-de]quinazoline derivatives revealed that the nature of the substituent plays a critical role. nih.gov For example, an ethoxy aniline (B41778) derivative exhibited the highest antitumor activity both in vitro and in vivo, surpassing the efficacy of the standard drug sorafenib (B1663141). nih.gov This suggests that the presence of an aniline moiety with an ethoxy group is beneficial for activity.

Furthermore, research on other quinazolinone derivatives has shown that substitutions at the 2, 6, and 8 positions are critical for modulating activity. researchgate.net Specifically, substitutions at the 3-position of the quinazolinone ring with various substituted phenyl ring moieties have been linked to antimicrobial properties. researchgate.net The introduction of iodine at the 6 and 8 positions of the main aromatic ring of quinazolinone has been found to significantly enhance antibacterial activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of pyridazinoquinazolinone and related quinazolinone derivatives:

Scaffold/Series Substituent Position(s) Substituent Type Observed Biological Activity Reference(s)
10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acids8ChloroPotent antiallergy activity nih.gov
10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acids8UnsubstitutedPotent antiallergy activity nih.gov
Pyridazino[3,4,5-de]quinazolinesVariedEthoxy anilineHigh antitumor activity (VEGFR-2 inhibition) nih.gov
Quinazolinone derivatives3Substituted phenyl ringsAntimicrobial activity researchgate.net
Quinazolinone derivatives6, 8IodineSignificantly improved antibacterial activity nih.gov

Correlations between Molecular Modifications and Pharmacological Potency

A clear correlation exists between specific molecular modifications of the this compound core and the resulting pharmacological potency. These correlations provide valuable insights for the rational design of new, more effective therapeutic agents.

In the development of VEGFR-2 inhibitors, a series of diarylurea derivatives based on a pyridazinone scaffold were designed as analogues of sorafenib. nih.govrsc.org The introduction of a diarylurea moiety was a key modification aimed at mimicking the binding interactions of sorafenib with the VEGFR-2 enzyme. rsc.org Molecular docking studies have been instrumental in understanding these interactions and guiding the design of potent inhibitors. nih.govrsc.org

For antiallergy agents, the presence of a carboxylic acid group at the 2-position of the pyridazino[6,1-b]quinazolin-10-one system was a crucial feature of the studied series. nih.gov While intravenous activity was observed, none of the analogues showed significant oral activity, indicating that further modifications are needed to improve pharmacokinetic properties like oral bioavailability. nih.gov

Extensive SAR studies on broader classes of quinazoline derivatives have established that the incorporation of one or two polar side chains, often in conjunction with a substituted aniline moiety, plays a significant role in both their activity and selectivity, as well as in optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov For example, the presence of urea (B33335) and thiourea (B124793) moieties, particularly in combination with a fluoro group, has been shown to result in highly potent antibacterial activity in certain quinazolinone derivatives. nih.gov

The table below illustrates the correlation between specific molecular modifications and the observed pharmacological potency:

Molecular Modification Target/Activity Effect on Potency Reference(s)
Introduction of a diarylurea moietyVEGFR-2 InhibitionMimics sorafenib binding, leading to potent inhibition nih.govrsc.org
Carboxylic acid at C-2AntiallergyEssential for intravenous activity nih.gov
Polar side chains and substituted anilineKinase Inhibition/General ActivityImproves activity, selectivity, and ADME profile nih.gov
Urea/thiourea with a fluoro groupAntibacterialLeads to highly potent activity nih.gov

Design Principles for Optimized Biological Activity

Based on the accumulated SAR data, several key design principles have been formulated to guide the optimization of the biological activity of this compound and related quinazolinone derivatives.

A primary principle is the strategy of molecular hybridization , which involves combining the quinazolinone scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. nih.govnih.gov This approach has been successfully employed to develop compounds with both anticancer and antimicrobial properties. rsc.org

Target-specific functionalization is another critical design principle. For instance, in designing VEGFR-2 inhibitors, the focus has been on incorporating functionalities that can effectively interact with the key amino acid residues in the enzyme's active site. nih.govnih.gov This often involves the use of molecular modeling and docking studies to predict binding modes and guide the synthesis of optimized ligands. nih.govrsc.org

Furthermore, scaffold hopping and isosteric replacement are valuable strategies. Pyridazinone-based derivatives have been developed as aza-analogues of pyridine (B92270) to discover novel and safer drug candidates with improved biological profiles. nih.gov

Finally, the optimization of physicochemical properties is paramount. While early derivatives might show high potency in in vitro assays, they may lack favorable pharmacokinetic properties for in vivo efficacy. nih.gov Therefore, medicinal chemists focus on modifying the lead compounds to improve solubility, metabolic stability, and oral bioavailability, often by introducing polar groups or altering the lipophilicity of the molecule. nih.gov

Biological Activity and Mechanistic Investigations of 10h Pyridazino 6,1 B Quinazolin 10 One Derivatives

Anticancer Activity Research

Derivatives of 10H-Pyridazino[6,1-b]quinazolin-10-one have been the subject of extensive investigation for their potential as anticancer agents. Research has spanned from initial in vitro screenings to in vivo efficacy studies, revealing a multifaceted mechanism of action against cancer cells.

In Vitro Antiproliferation Studies Across Various Human Cancer Cell Lines

A series of thirty pyridazino[1,6-b]quinazolinone derivatives were synthesized and evaluated for their antiproliferative activity against a panel of four human cancer cell lines: SK-OV-3 (ovarian cancer), CNE-2 (nasopharyngeal cancer), MGC-803 (gastric cancer), and NCI-H460 (lung cancer). nih.gov Many of these compounds demonstrated potent anticancer activity, with the most effective derivative exhibiting an IC50 value in the sub-micromolar range. nih.gov The results indicated that these derivatives possess broad-spectrum antiproliferative capabilities against various types of human cancers. nih.gov

Below is a table summarizing the in vitro antiproliferative activity (IC50 in µM) of selected pyridazino[1,6-b]quinazolinone derivatives against the tested human cancer cell lines. Lower values indicate greater potency.

CompoundSK-OV-3 (Ovarian)CNE-2 (Nasopharyngeal)MGC-803 (Gastric)NCI-H460 (Lung)
4e ----
4g ----
6o ----
6p ----
8o ----
8p ----
(Note: Specific IC50 values for each compound were not detailed in the provided search results, but their potent activity was highlighted.)

Mechanisms of Action: DNA Intercalation

One of the key mechanisms underlying the anticancer effects of these compounds is their ability to interact with DNA. DNA interaction assays have shown that several derivatives, including compounds 4e , 4g , 6o , 6p , and 8o , are capable of intercalating into the DNA double helix. nih.gov This mode of action involves the insertion of the planar heterocyclic ring system between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Topoisomerase I (Topo I) Enzyme Inhibition

In addition to direct DNA interaction, certain pyridazino[1,6-b]quinazolinone derivatives have been identified as potent inhibitors of topoisomerase I (Topo I). nih.gov Topo I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The inhibition of Topo I by compounds such as derivatives 6 and 8 leads to the accumulation of these breaks, resulting in DNA damage and the triggering of apoptotic pathways in cancer cells. nih.gov

Cellular Apoptosis Induction and Cell Cycle Arrest Mechanisms (e.g., G2 phase)

Further mechanistic studies have revealed that these compounds can induce programmed cell death, or apoptosis, in cancer cells. For instance, the derivative 2-(4-bromophenyl)-4-((3-(diethylamino)propyl)amino)-10H-pyridazino[1,6-b]quinazolin-10-one (8p) was shown to induce apoptosis in MGC-803 gastric cancer cells in a dose-dependent manner. nih.gov This was confirmed using an Annexin V-FITC/propidium iodide dual staining assay. nih.gov

Furthermore, cell cycle analysis indicated that compound 8p causes cell cycle arrest at the G2 phase. nih.gov The G2 phase is a critical checkpoint before mitosis, and arresting the cell cycle at this stage prevents cancer cells from dividing and proliferating. This G2 phase arrest, coupled with the induction of apoptosis, represents a powerful two-pronged attack on the uncontrolled growth of cancer cells. nih.gov

In Vivo Antitumor Efficacy in Preclinical Models (e.g., xenograft nude mice)

The promising in vitro results for these derivatives have been translated into in vivo models. The antitumor efficacy of compound 8p was evaluated in a preclinical model using MGC-803 xenograft nude mice. nih.gov The results were significant, with the compound demonstrating a relative tumor growth inhibition of up to 55.9%. nih.gov This in vivo study provides strong evidence that the pyridazino[1,6-b]quinazolinone scaffold is a viable candidate for the development of new antitumor agents for clinical use. nih.gov

Antimicrobial Activity Research

While the primary focus of the available research on this compound derivatives has been on their anticancer properties, the broader class of quinazolinone compounds is known to possess a wide spectrum of biological activities, including antimicrobial effects. mui.ac.irmdpi.com Various quinazolinone derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. mui.ac.irresearchgate.net The mechanism of antimicrobial action for some quinazolinones has been linked to the inhibition of bacterial DNA gyrase. mdpi.com

However, specific studies detailing the antimicrobial activity of this compound and its derivatives were not found in the searched literature. Therefore, while the general class of quinazolinones shows antimicrobial potential, dedicated research is required to determine if this specific scaffold shares these properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The quinazoline (B50416) scaffold, a core component of the title compound, is known for its wide spectrum of biological activities, including antibacterial properties. nih.govnih.gov Derivatives of quinazolin-4(3H)-one have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com

Research has shown that certain quinazolinone derivatives exhibit considerable antibacterial activity. For instance, in a study of various 2,3-disubstituted (3H)-quinazolinone derivatives, all synthesized compounds showed mild to high antibacterial effects, particularly against Gram-negative bacteria. nih.gov Another study highlighted a 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid derivative that displayed a broad spectrum of activity against tested Gram-positive and Gram-negative bacteria. nih.gov

The introduction of specific substituents to the quinazolinone core can significantly influence antibacterial potency. For example, the incorporation of a polyhalobenzonitrile and an arylamine or alkylamine at specific positions of the quinazolin-4(3H)-one structure was found to enhance antimicrobial activity. nih.gov

One study on hydrazone derivatives of quinazolin-4(3H)-one revealed that compound 4a was particularly effective against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Salmonella typhimurium, with Minimum Inhibitory Concentration (MIC) values of 4, 4, and 8 μg/mL, respectively. mdpi.com Furthermore, the 2-(1-(pyridin-2-yl)ethylidene) derivative 4c showed more potent antibacterial activity against S. typhimurium than the reference drug Amoxicillin, with a MIC value of 4 μg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives (MIC in µg/mL)

Compound B. subtilis (Gram-positive) S. aureus (Gram-positive) S. typhimurium (Gram-negative) E. coli (Gram-negative)
4a 4 4 8 -
4c - - 4 -
Amoxicillin (Reference) - - - -

Data derived from a study on quinazolin-4(3H)one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds. mdpi.com The '-' indicates data not provided in the source.

Antifungal Efficacy

The antifungal potential of quinazoline derivatives is also a subject of significant research. nih.govresearchgate.net Studies have shown that these compounds can be effective against a range of fungal strains. nih.govmdpi.com

For instance, all tested strains of fungi in one study were sensitive to the synthesized 2,3-disubstituted (3H)-quinazolinone derivatives. nih.gov In another investigation, a 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid derivative demonstrated activity against the tested fungi. nih.gov

The hydrazone derivative 4a from a series of quinazolin-4(3H)-ones exhibited potent antifungal activity, with MIC values ranging from 2 to 16 μg/mL. mdpi.com Notably, it was more potent than the standard antifungal drug Clotrimazole against Candida albicans and Macrophomina phaseolina, with MIC values of 2 and 8 μg/mL, respectively, compared to Clotrimazole's 8 and 16 μg/mL. mdpi.com

Table 2: Antifungal Activity of a Quinazolin-4(3H)-one Derivative (MIC in µg/mL)

Compound C. albicans M. phaseolina
4a 2 8
Clotrimazole (Reference) 8 16

Data from a study on quinazolin-4(3H)one derivatives incorporating hydrazone and pyrazole scaffolds. mdpi.com

In Vitro Screening Methodologies (e.g., Agar (B569324) Disc Diffusion)

The agar disc diffusion method is a widely used and standardized technique for the routine antimicrobial susceptibility testing of bacteria and yeasts. nih.gov Developed in 1940, this method allows for the determination of an antimicrobial agent's effectiveness by measuring the zone of growth inhibition around a filter paper disc impregnated with the test compound. nih.govasm.org

The procedure involves inoculating an agar plate with a standardized amount of a test microorganism. nih.gov Filter paper discs, typically 6 mm in diameter, containing a specific concentration of the antimicrobial agent are then placed on the agar surface. nih.gov As the antimicrobial agent diffuses into the agar, it creates a concentration gradient, with the highest concentration closest to the disc. asm.org Following incubation under suitable conditions, the diameter of the zone where microbial growth is inhibited is measured. nih.gov This zone of inhibition is an indirect measure of the test compound's ability to inhibit the organism. asm.org

Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), specify the appropriate growth media, incubation temperatures, and inoculum sizes for testing various microorganisms. nih.gov

Antiallergy Activity Investigations

A series of substituted 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acids have been synthesized and evaluated for their potential as antiallergy agents. nih.gov In intravenous tests conducted on rats using the passive cutaneous anaphylaxis (PCA) model, the 8-chloro and unsubstituted analogues of this series demonstrated greater potency than the established antiallergy drugs cromolyn (B99618) sodium and doxantrazole (B1210725). nih.gov However, none of the tested analogues showed significant oral activity. nih.gov

In a related study, a series of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids were also investigated for antiallergy properties. nih.gov Several of these analogues were found to be orally active. nih.gov Specifically, 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid proved to be superior to both cromolyn sodium and doxantrazole in both oral and intravenous administrations in the rat PCA test and a rat allergic bronchospasm model. nih.gov

Anticonvulsant Activity Evaluation

The quinazoline structural motif is a key feature in several compounds investigated for anticonvulsant activity. mdpi.comuran.uamdpi.com In vivo studies, often utilizing models like the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test in mice, are common for evaluating the anticonvulsant potential of new chemical entities. mdpi.commdpi.com

One study on two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives found that the tested compounds exhibited potential anticonvulsant activity in the PTZ model. mdpi.com The evaluation, which considered the percentage of protection against seizures, the latency to the first seizure, and the reduction in the number of seizures, indicated that one series, particularly compound 8b , showed more favorable results. mdpi.com Further investigation through a flumazenil (B1672878) antagonism assay suggested that the anticonvulsant mechanism of action for these compounds is likely as positive allosteric modulators of the GABA-A receptor. mdpi.comnih.govresearchgate.net

Another research effort focused on N-substituted-6-fluoro-quinazoline-4-amine derivatives. mdpi.com All the newly synthesized compounds in this study showed activity in the scPTZ test. mdpi.com Three compounds, in particular, demonstrated high anticonvulsant activities with ED50 values of 152, 165, and 140 mg/kg, which were lower than the reference drugs methaqualone (200 mg/kg) and valproate (300 mg/kg). mdpi.com

Table 3: Anticonvulsant Activity of Selected N-Substituted-6-fluoro-quinazoline-4-amine Derivatives

Compound ED50 (mg/kg) in scPTZ test
5b 152
5c 165
5d 140
Methaqualone (Reference) 200
Valproate (Reference) 300

Data from a study on novel derivatives of N-substituted-6-fluoro-quinazoline-4-amine. mdpi.com

Hypotensive Activity Assessment

While the provided search results focus primarily on antiallergy and anticonvulsant activities, the broad pharmacological profile of quinazoline-containing structures suggests that hypotensive activity could be another area of investigation. However, based on the available information, there is no specific data to report on the hypotensive activity assessment of this compound derivatives.

Neuroprotective Effects in Cellular Models

The potential neuroprotective effects of pyridazino[1,6-b]quinazolinone derivatives have been explored in the context of cancer research. nih.gov One study investigated the antiproliferative effects of a series of these compounds against various human cancer cell lines. nih.gov The research indicated that these compounds could induce apoptosis (programmed cell death) and arrest the cell cycle at the G2 phase in MGC-803 human gastric cancer cells in a dose-dependent manner. nih.gov While this study focuses on anticancer activity, the mechanisms of inducing apoptosis and cell cycle arrest are relevant to cellular health and could suggest broader neuroprotective potential, although direct evidence for neuroprotection in non-cancerous cellular models was not found in the provided results.

Anti-inflammatory and Cytokine Inhibition Studies (e.g., TNFα, IL-1β)

Research into the anti-inflammatory properties of this compound derivatives has highlighted their potential as a promising scaffold for the development of new therapeutic agents. Investigations have primarily focused on their ability to modulate inflammatory pathways, with a particular interest in their effects on key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

Early exploratory studies into this class of compounds established their foundational anti-inflammatory activity. A key study by Al-Khamees and colleagues in 1989 reported the synthesis and preliminary anti-inflammatory evaluation of a series of 10H-pyridazino[6,1-b]quinazolin-10-ones. This initial research was pivotal in demonstrating the anti-inflammatory potential of this heterocyclic system, paving the way for further investigation.

Subsequent research on related quinazoline and pyridazinone structures has provided a broader context for the potential mechanisms of action for this compound derivatives. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including significant anti-inflammatory effects. nih.govdnu.dp.ua These effects are often attributed to the inhibition of pro-inflammatory cytokine production. dnu.dp.ua Similarly, the pyridazinone core is recognized as a key structure in the design of anti-inflammatory agents. nih.gov

While direct and detailed quantitative data on the inhibition of TNF-α and IL-1β specifically by this compound derivatives is limited in publicly available literature, the established anti-inflammatory profile of the parent scaffold suggests that modulation of these cytokines is a likely mechanism of action. Pro-inflammatory cytokines like TNF-α and IL-1β are crucial mediators of the inflammatory response, and their inhibition is a key strategy in the treatment of many inflammatory diseases. nih.gov

Further mechanistic studies are required to fully elucidate the specific pathways through which this compound derivatives exert their anti-inflammatory effects and to quantify their inhibitory activity against key cytokines like TNF-α and IL-1β. The existing body of research, however, strongly supports the continued exploration of this compound class as a source of novel anti-inflammatory drugs.

Future Perspectives and Research Directions

Role as a Promising Scaffold for Novel Therapeutic Agent Development

The 10H-Pyridazino[6,1-b]quinazolin-10-one nucleus is recognized as a "privileged structure" or a promising scaffold in drug discovery, particularly for the development of new anticancer agents. zhanggroup.orgnih.gov A key research focus has been the design and synthesis of derivatives based on this core structure to enhance biological activity.

In one significant study, thirty derivatives of the isomeric pyridazino[1,6-b]quinazolinone scaffold were synthesized and evaluated for their anticancer properties. nih.gov Many of these compounds demonstrated potent antiproliferative activity against a panel of four human cancer cell lines: ovarian (SK-OV-3), nasopharyngeal (CNE-2), gastric (MGC-803), and lung (NCI-H460). nih.gov The most effective compounds exhibited IC₅₀ values in the sub-micromolar range, indicating high potency. nih.gov

The mechanism of action for these derivatives has been linked to their ability to function as Topoisomerase I (Topo I) inhibitors. nih.gov Certain analogs were shown to intercalate into DNA, a common characteristic of Topo I poisons. nih.gov For instance, the derivative 2-(4-bromophenyl)-4-((3-(diethylamino)propyl)amino)-10H-pyridazino[1,6-b]quinazolin-10-one (compound 8p) not only inhibited Topo I but also induced cell cycle arrest at the G2/M phase and triggered apoptosis in gastric cancer cells. nih.gov Furthermore, this compound showed significant tumor growth inhibition (55.9%) in a xenograft mouse model. nih.gov These findings underscore the potential of the pyridazinoquinazolinone scaffold as a foundation for developing new chemotherapeutic agents that operate through Topoisomerase I inhibition. nih.gov

Table 1: Anticancer Activity of a Lead Pyridazino[1,6-b]quinazolinone Derivative A summary of the biological effects of compound 8p, a derivative of the core scaffold.

Parameter Observation Cell Line/Model
Mechanism Topoisomerase I Inhibition, DNA IntercalationIn vitro assays
Cellular Effect G2/M Phase Cell Cycle Arrest, Apoptosis InductionMGC-803 (Gastric Cancer)
In Vivo Efficacy 55.9% Tumor Growth InhibitionMGC-803 Xenograft Nude Mice

Integration into High-Throughput Screening and Medicinal Chemistry Databases

The value of a chemical scaffold is significantly enhanced by its inclusion in large-scale chemical libraries and databases, which facilitates its widespread evaluation by the scientific community. The parent compound, this compound, is cataloged in major public chemical databases such as PubChem (CID 19006956), providing open access to its structural and physicochemical properties. nih.gov

Furthermore, derivatives of this scaffold are indexed in medicinal chemistry databases like ChEMBL. For example, the compound 2-[(2-furylmethyl)amino]-10H-pyridazino[6,1-b]quinazolin-10-one is registered under the ChEMBL ID CHEMBL1558607. zhanggroup.orgzhanggroup.org The presence of this scaffold and its analogs in such databases is crucial for their selection in high-throughput screening (HTS) campaigns. HTS allows for the rapid, automated testing of thousands of compounds against specific biological targets, enabling the swift identification of initial "hit" compounds for further drug development. The availability of the pyridazinoquinazolinone core in these libraries makes it a candidate for screening against a vast array of biological targets, extending its potential therapeutic applications beyond its currently known activities.

Exploration of Additional Biological Targets and Pathways

While Topoisomerase I has been identified as a key target for some anticancer derivatives, the broader quinazolinone and pyridazine (B1198779) classes of compounds are known to interact with a wide range of biological molecules. nih.gov This suggests that the this compound scaffold may have untapped potential against other targets. Future research is expected to explore these additional pathways to uncover new therapeutic opportunities.

Potential targets for investigation, based on studies of related heterocyclic systems, include:

Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Related pyridazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov Similarly, certain quinazolinone analogs have shown inhibitory activity against the AKT1 pathway and PI3Kδ, both central nodes in cell growth and survival signaling. nih.govresearchgate.net

Metabolic Enzymes: The quinazolinone core is found in inhibitors of various metabolic enzymes. Studies on different quinazolinone series have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease. bezmialem.edu.tr Other identified targets include α-glycosidase (relevant to diabetes) and carbonic anhydrases I and II (implicated in various physiological processes). bezmialem.edu.tr

Receptor Tyrosine Kinases: The fibroblast growth factor receptor 4 (FGFR4) is another target inhibited by some quinazoline (B50416) derivatives, presenting a potential pathway for treating certain types of cancer like osteosarcoma. nih.gov

Exploring the activity of this compound derivatives against these and other targets could significantly broaden the therapeutic scope of this scaffold.

Advanced Computational Drug Design and Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and optimizing lead compounds. For the this compound scaffold, these methods offer a rational approach to designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are a major focus. 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to related quinazolinone and pyrazolo[4,3-h]quinazoline derivatives. nih.govrsc.orgmdpi.com These models provide detailed 3D contour maps that visualize how different structural features (e.g., steric bulk, electrostatic charge) influence biological activity. mdpi.com This information is invaluable for guiding the synthesis of new analogs with improved potency. For example, QSAR models can predict the activity of yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates and reduce unnecessary synthetic effort. mdpi.comresearchgate.net

Molecular docking simulations are used to predict and analyze the binding interactions between the pyridazinoquinazolinone scaffold and its biological targets. mdpi.com By docking derivatives into the active site of proteins like Topoisomerase I or various kinases, researchers can understand the key amino acid interactions, hydrogen bonds, and hydrophobic contacts that determine binding affinity. nih.govbezmialem.edu.tr This insight allows for the rational design of modifications to the scaffold that enhance these interactions, leading to more potent and specific drugs. researchgate.net The combination of QSAR and molecular docking provides a powerful predictive framework to systematically optimize the scaffold for diverse therapeutic targets. researchgate.netnih.gov

Table 2: Computationally Explored Targets for Related Scaffolds A list of biological targets investigated through in silico methods for quinazolinone and pyridazine derivatives, suggesting future directions for the this compound scaffold.

Scaffold Class Biological Target Computational Method(s) Used
QuinazolinonePI3Kδ3D-QSAR, Molecular Docking
QuinazolinoneAKT1Molecular Docking
QuinazolinoneFGFR43D-QSAR (CoMSIA)
Pyrazolo[4,3-h]quinazolineCDK2/Cyclin A3D-QSAR (CoMFA, CoMSIA), Molecular Docking
PyridazinoneAcetylcholinesteraseQSAR, Pharmacophore Analysis
QuinazolinoneAChE, BChE, α-Gly, hCA I/IIMolecular Docking, Molecular Dynamics

Q & A

Advanced Research Question

  • X-Ray Diffraction : Resolves crystal packing and torsion angles. For example, related quinazolines exhibit envelope (oxazine) and twisted boat (quinazolone) conformations .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O/N contacts) in derivatives like 1 and 2 , aiding polymorphism studies .
  • DFT Calculations : Predicts energy-minimized conformers and electronic properties (e.g., HOMO-LUMO gaps) .

How can researchers resolve contradictions in reported biological data for this compound class?

Q. Methodological Guidance

  • Standardized Assays : Use consistent DPPH/ABTS protocols to minimize variability in antioxidant activity measurements .
  • Replication : Repeat synthesis and bioassays under controlled conditions (e.g., pH, temperature) to verify outliers .
  • Meta-Analysis : Compare datasets across studies, noting variables like substituent positions (e.g., 6,1-b vs. 4,5-b ring fusion) .

What experimental design frameworks are suitable for formulating hypothesis-driven studies on this compound?

Basic Research Question

  • PICO Framework :
    • Population : Target enzymes/receptors (e.g., antioxidant enzymes).
    • Intervention : Structural modifications (e.g., introducing thio-carboxamides) .
    • Comparison : Benchmark against known antioxidants (e.g., ascorbic acid) .
    • Outcome : IC₅₀, binding affinity (Kd), or thermodynamic parameters.
  • FINER Criteria : Ensure feasibility (e.g., accessible precursors), novelty (e.g., unexplored substituents), and relevance to disease models .

How can computational methods enhance the understanding of reactivity and stability in this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model solvation effects and degradation pathways (e.g., hydrolysis susceptibility at the pyridazine ring) .
  • Docking Studies : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .
  • QSPR Models : Correlate substituent descriptors (e.g., Hammett σ) with experimental logP or solubility data .

What are the key challenges in scaling up laboratory-scale synthesis for preclinical studies?

Q. Methodological Guidance

  • Purification : Replace column chromatography with recrystallization or continuous-flow systems to reduce costs .
  • Byproduct Management : Monitor azide intermediates (e.g., compound 13 ) to avoid explosive hazards .
  • Regulatory Compliance : Adhere to ICH guidelines for impurity profiling (e.g., identify and quantify analogs like ofloxacin N-oxide) .

How do solvent and pH conditions affect the tautomeric equilibrium of this compound?

Advanced Research Question

  • NMR Titration : Track proton shifts in DMSO-d₆ vs. CDCl₃ to identify dominant tautomers .
  • pH-Dependent Studies : In aqueous buffers (pH 2–12), lactam-lactim tautomerism is observed in analogs like 41 , influencing solubility and reactivity .

What strategies are effective for designing derivatives with improved metabolic stability?

Advanced Research Question

  • Isotere Replacement : Substitute labile ester groups with amides or heterocycles .
  • Prodrug Approaches : Mask polar groups (e.g., hydroxyls) as acetylated or PEGylated derivatives .
  • Microsomal Assays : Test hepatic clearance using rat liver microsomes and CYP450 inhibitors .

How can researchers integrate inferential statistics into biological data analysis for this compound?

Q. Methodological Guidance

  • ANOVA/T-Tests : Compare mean IC₅₀ values across derivatives, adjusting for multiple comparisons (e.g., Bonferroni correction) .
  • Dose-Response Modeling : Fit data to Hill equations to calculate EC₅₀ and efficacy (Emax) .
  • Error Propagation : Account for uncertainties in synthesis yields and bioassay replicates using Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.